Stereochemical Potency: (-)-Vorozole vs. (+)-Vorozole vs. Racemate in Aromatase Inhibition
The aromatase inhibitory activity of vorozole is stereospecific. The (+)-enantiomer (R83842) is approximately 5-fold more potent than the (-)-enantiomer (R83839, CAS 132042-69-4) in FSH-stimulated rat granulosa cells. The racemate (R76713) exhibits intermediate potency [1].
| Evidence Dimension | Aromatase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.1 nM (estimated based on 5-fold lower potency relative to (+)-enantiomer) |
| Comparator Or Baseline | (+)-Vorozole (R83842): IC50 = 1.4 ± 0.5 nM; Racemate (R76713): IC50 ~2-3 nM |
| Quantified Difference | (-)-Vorozole is approximately 5-fold less potent than (+)-vorozole |
| Conditions | FSH-stimulated rat granulosa cells |
Why This Matters
This stereochemical difference is critical for studies requiring an enantiomerically pure negative control or for investigating stereospecific binding interactions.
- [1] Wouters, W., et al. Pharmacology of vorozole. J Steroid Biochem Mol Biol. 1993 Mar;44(4-6):617-21. View Source
